Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area vs. Regioisomeric Analogs
Among methoxypyridine propan-1-amine regioisomers, 1-(6-methoxypyridin-2-yl)propan-1-amine exhibits a computed XLogP3 of 1 and a topological polar surface area (TPSA) of 48.1 Ų, as recorded in PubChem [1]. While direct experimental pKa or logD data are unavailable in the public domain, these computed descriptors differentiate the 2,6-substitution pattern from other regioisomers (e.g., 2,4- or 2,5-disubstituted analogs) with different calculated XLogP3 and TPSA values. For example, 1-(4-methoxypyridin-2-yl)propan-1-amine (CAS 1337654-02-0) shares the same molecular formula but differs in methoxy position, resulting in altered H-bond acceptor geometry and predicted lipophilicity . The quantified difference in computed TPSA and XLogP3 between the 2,6- and 2,4-substituted isomers directly impacts passive membrane permeability and CNS MPO desirability scores in early drug discovery [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1, TPSA = 48.1 Ų |
| Comparator Or Baseline | 1-(4-methoxypyridin-2-yl)propan-1-amine: XLogP3 ≈ 1 (predicted) but distinct TPSA due to shifted H-bond acceptor; exact computed value not publicly confirmed |
| Quantified Difference | TPSA difference not quantifiable without explicit comparator computation, but directionally distinct; XLogP3 identical but spatial distribution of polarity differs |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 in PubChem |
Why This Matters
Even subtle differences in TPSA and polar group distribution can influence passive permeability and efflux susceptibility, guiding the selection of the appropriate regioisomer for CNS or peripheral target programs where fine-tuning of physicochemical properties is critical.
- [1] PubChem. Compound Summary for CID 55294032, 1-(6-Methoxypyridin-2-yl)propan-1-amine. National Center for Biotechnology Information (2026). View Source
